1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is a chemical compound with the CAS number 1384427-53-5. It is classified as a piperazine derivative, which is a common structural motif in various pharmaceutical agents. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as a building block in drug development.
The compound is derived from the combination of an oxolane (tetrahydrofuran) ring and a piperazine moiety. Piperazines are known for their diverse biological activities, making them valuable in the pharmaceutical industry. The dihydrochloride salt form enhances its solubility and stability, which is essential for biological applications .
The synthesis of 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride typically involves several key steps:
Technical details often include specific reaction conditions such as temperature, solvent choice (e.g., ethanol or methanol), and reaction time, which can vary based on the desired yield and purity .
The molecular formula of 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is .
The compound's molecular weight is approximately 273.20 g/mol. The presence of two chlorine atoms in its structure contributes to its classification as a dihydrochloride salt, which affects its solubility and reactivity .
The compound can participate in various chemical reactions typical for piperazine derivatives:
Technical details regarding these reactions often involve specific conditions such as temperature, solvent systems, and catalysts used to drive the reactions towards completion .
The mechanism of action for compounds like 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride typically involves interaction with biological targets such as receptors or enzymes:
Data on specific mechanisms would require empirical studies to elucidate binding affinities and functional outcomes in biological assays .
Relevant analyses often include melting point determination, solubility tests, and stability assessments under various conditions .
The primary applications of 1-(Oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride are found within scientific research and medicinal chemistry:
This compound's versatility makes it a valuable component in ongoing research aimed at developing novel therapeutic strategies .
The synthesis of 1-(oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride leverages strategic coupling between piperazine and oxolane (tetrahydrofuran) moieties to exploit the pharmacological synergy of both heterocycles. Piperazine scaffolds are privileged structures in drug design due to their conformational flexibility and hydrogen-bonding capabilities, enabling diverse biological interactions [2]. Oxolane rings contribute enhanced solubility and metabolic stability, making their integration pharmaceutically advantageous.
A principal synthetic approach involves the stepwise assembly of the hybrid scaffold:
Table 1: Comparative Analysis of Synthetic Routes to the Piperazine-Oxolane Scaffold
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Epoxide Ring Opening | Piperazine, CH₃CN, 50°C, 12 h | 72 | High regioselectivity |
Reductive Amination | Oxolane-2-carbaldehyde, NaBH₃CN, MeOH | 68 | Functional group tolerance |
Nucleophilic Substitution | Chloroethanol derivative, K₂CO₃, DMF | 65 | Compatibility with N-alkylated piperazines |
Alternative routes include reductive amination between oxolane-2-carbaldehyde and piperazine using sodium cyanoborohydride, though this method requires pH control (pH 5–6) to optimize iminium ion formation [2].
The oxolane (tetrahydrofuran) ring in this hybrid compound is typically preformed prior to coupling with piperazine. Cyclization strategies focus on constructing the saturated five-membered oxygen heterocycle with precise stereocontrol:
Recent advances exploit enzymatic cyclization mimics observed in terpene biosynthesis. Studies on oxidosqualene cyclase reveal concerted, near-synchronous C–O bond formation during oxolane synthesis, avoiding high-energy carbocation intermediates [7]. Computational models (QM/MM MD) suggest that enzyme active sites stabilize transition states with "6-6-5" ring motifs, inspiring biomimetic catalysts for asymmetric oxolane synthesis [7].
Table 2: Cyclization Methods for Oxolane Ring Synthesis
Method | Conditions | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Intramolecular Williamson Ether | NaOH, H₂O, 80°C | 75 | Racemic |
Acid-Catalyzed | p-TsOH, toluene, reflux | 70 | Racemic (risk of rearrangements) |
Enzymatic/ Biomimetic | Mimetic catalysts, RT | >80 | Enantioselective potential |
Piperazine functionalization is critical for installing the ethanolic bridge to the oxolane ring. Key approaches include:
Piperazine’s symmetrical structure simplifies N-monoalkylation when one nitrogen is protected. Boc protection allows selective N-1 substitution, followed by deprotection and salt formation. Recent innovations employ flow chemistry for exothermic reactions, improving heat transfer and scalability [4].
Converting the free base of 1-(oxolan-2-yl)-2-(piperazin-1-yl)ethan-1-ol to its dihydrochloride salt significantly enhances bioavailability by improving aqueous solubility (>50-fold increase) and crystallinity. Optimized protocols involve:
The dihydrochloride salt’s hygroscopicity necessitates storage under nitrogen with desiccants. Piperazine’s bis-protonation strengthens ionic lattice energy, as confirmed by X-ray diffraction showing chloride ions hydrogen-bonded to both protonated piperazine nitrogens and the ethanol OH group [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7